4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Description
4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound featuring a morpholine ring, a pyrimidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions in ethanol.
Piperazine Derivative Formation: The thiazole derivative is then reacted with piperazine in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Pyrimidine Ring Formation: The piperazine-thiazole intermediate is then coupled with a pyrimidine derivative, often using a palladium-catalyzed cross-coupling reaction.
Morpholine Addition: Finally, the morpholine ring is introduced through nucleophilic substitution reactions, typically using morpholine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized
Properties
IUPAC Name |
4-[2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-13-18-14(12-15(19-13)21-7-9-23-10-8-21)20-3-5-22(6-4-20)16-17-2-11-24-16/h2,11-12H,3-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKSXGXQNYTAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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